3-Chloro-4-(difluoromethoxy)benzoic acid - 1192829-74-5

3-Chloro-4-(difluoromethoxy)benzoic acid

Catalog Number: EVT-1731579
CAS Number: 1192829-74-5
Molecular Formula: C8H5ClF2O3
Molecular Weight: 222.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Chloro-4-(difluoromethoxy)benzoic acid is a key intermediate in synthesizing the drug roflumilast. [] Roflumilast is a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD) and severe pulmonary emphysema. [] 3-Chloro-4-(difluoromethoxy)benzoic acid itself does not possess inherent biological activity, but its structural features make it a valuable building block for developing various pharmaceutical compounds. [, ]

Synthesis Analysis
  • Method 1: Starting with 3-nitro-4-hydroxybenzoic acid ester as the raw material, the synthesis proceeds through alkylation, reduction, diazotization, hydrolysis, alkylation, and deprotection steps to obtain 3-chloro-4-(difluoromethoxy)benzoic acid. []

  • Method 2: This method utilizes 3-halogeno-4-hydroxybenzaldehyde as a starting material. [] It involves reacting 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of an alkali to produce an intermediate compound. This intermediate is further reacted with chlorodifluoroacetic acid or its derivative in the presence of an alkali to produce 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde. Finally, 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde undergoes an oxidation reaction to produce 3-chloro-4-(difluoromethoxy)benzoic acid. []

These methods offer different advantages in terms of yield, cost-effectiveness, and environmental impact. Method 2, in particular, is highlighted for its good reaction selectivity, high yield, low-cost reagents, mild reaction conditions, and safe processes. []

Applications

The primary application of 3-chloro-4-(difluoromethoxy)benzoic acid in scientific research is as a key building block in the synthesis of more complex molecules with potential therapeutic applications. [, , ] Specifically, it serves as a crucial intermediate in the multi-step synthesis of roflumilast, a PDE4 inhibitor used in the treatment of respiratory diseases such as COPD. [] Its structural features, including the chlorine atom and difluoromethoxy group, provide opportunities for further derivatization and the development of new chemical entities with potentially improved pharmacological profiles.

3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

  • Compound Description: This compound is a key intermediate in the synthesis of the drug roflumilast. [] It exhibits inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation in A549 cells and bleomycin-induced pulmonary fibrosis in rats. [, ] This suggests its potential as a therapeutic agent for treating pulmonary fibrosis by targeting the epithelial–mesenchymal transition process. []

3-Halogeno-4-hydroxybenzaldehyde

  • Compound Description: This compound serves as a starting material in a novel synthetic route for producing 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid. []

(S)-5-Chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(difluoromethoxy)phenylamino)pyrazin-2(1H)-one (BMS-665053)

  • Compound Description: This compound, known as BMS-665053, is a potent and selective pyrazinone-containing corticotropin-releasing factor-1 receptor antagonist. []

Properties

CAS Number

1192829-74-5

Product Name

3-Chloro-4-(difluoromethoxy)benzoic acid

IUPAC Name

3-chloro-4-(difluoromethoxy)benzoic acid

Molecular Formula

C8H5ClF2O3

Molecular Weight

222.57 g/mol

InChI

InChI=1S/C8H5ClF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13)

InChI Key

SLPNPJPSQCADEB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OC(F)F

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.